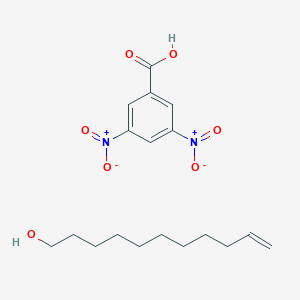
3,5-Dinitrobenzoic acid;undec-10-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dinitrobenzoic acid;undec-10-en-1-ol is a compound that combines the properties of 3,5-dinitrobenzoic acid and undec-10-en-1-ol. 3,5-Dinitrobenzoic acid is an organic compound with the formula (O2N)2C6H3CO2H, known for its use in identifying alcohol components in esters and in the fluorometric analysis of creatinine . Undec-10-en-1-ol is an unsaturated alcohol with a long carbon chain, often used in the synthesis of various organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,5-Dinitrobenzoic acid is synthesized from benzoic acid through a nitration reaction with nitric acid in the presence of concentrated sulfuric acid . The nitration can also start with 3-nitrobenzoic acid, leading to yields of approximately 98% .
Undec-10-en-1-ol can be synthesized through the hydroboration-oxidation of undec-10-ene. This involves the addition of borane (BH3) to the double bond of undec-10-ene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of 3,5-dinitrobenzoic acid typically involves large-scale nitration processes using benzoic acid and nitric acid with sulfuric acid as a catalyst. The process is optimized for high yield and purity.
Undec-10-en-1-ol is produced industrially through the hydroboration-oxidation method, with careful control of reaction conditions to ensure high yield and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dinitrobenzoic acid undergoes various chemical reactions, including:
Reduction: Reduction of the nitro groups to amino groups using reducing agents like tin (Sn) and hydrochloric acid (HCl).
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Undec-10-en-1-ol can undergo:
Oxidation: Oxidation to form undec-10-enal or undec-10-enoic acid using oxidizing agents like potassium permanganate (KMnO4).
Esterification: Reaction with carboxylic acids to form esters.
Common Reagents and Conditions
Reduction of 3,5-Dinitrobenzoic acid: Tin (Sn) and hydrochloric acid (HCl).
Oxidation of Undec-10-en-1-ol: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction of 3,5-Dinitrobenzoic acid: 3,5-Diaminobenzoic acid.
Oxidation of Undec-10-en-1-ol: Undec-10-enal or undec-10-enoic acid.
Aplicaciones Científicas De Investigación
3,5-Dinitrobenzoic acid is used in:
Chemistry: Identification of alcohol components in esters and fluorometric analysis of creatinine.
Biology: Studying enzyme activities and metabolic pathways.
Medicine: Research on drug interactions and metabolic profiling.
Undec-10-en-1-ol is used in:
Chemistry: Synthesis of various organic compounds.
Biology: Studying lipid metabolism and cell membrane interactions.
Medicine: Research on drug delivery systems and bioactive compounds.
Industry: Production of fragrances and flavoring agents.
Mecanismo De Acción
3,5-Dinitrobenzoic acid exerts its effects through the interaction of its nitro groups with various molecular targets. The nitro groups can undergo reduction to form amino groups, which can then participate in further chemical reactions. The compound’s acidity also plays a role in its reactivity and interactions with other molecules .
Undec-10-en-1-ol interacts with biological membranes due to its long hydrophobic chain and hydroxyl group. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems and studies on cell membrane dynamics.
Comparación Con Compuestos Similares
Similar Compounds
3-Nitrobenzoic acid: Similar in structure but with only one nitro group, making it less acidic and less reactive than 3,5-dinitrobenzoic acid.
4-Nitrobenzoic acid: Another similar compound with a single nitro group in the para position, used in similar applications but with different reactivity and properties.
Uniqueness
3,5-Dinitrobenzoic acid is unique due to its two nitro groups, which enhance its acidity and reactivity compared to mono-nitrobenzoic acids . This makes it more effective in specific analytical and industrial applications.
Undec-10-en-1-ol is unique due to its unsaturated long carbon chain, which provides distinct chemical and physical properties compared to saturated alcohols. This makes it valuable in the synthesis of complex organic molecules and in applications requiring specific hydrophobic interactions.
Propiedades
Número CAS |
142450-98-4 |
|---|---|
Fórmula molecular |
C18H26N2O7 |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
3,5-dinitrobenzoic acid;undec-10-en-1-ol |
InChI |
InChI=1S/C11H22O.C7H4N2O6/c1-2-3-4-5-6-7-8-9-10-11-12;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h2,12H,1,3-11H2;1-3H,(H,10,11) |
Clave InChI |
NJTKLKHWWJURIO-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCCCCO.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Acetamido-N-{4-[hydroxy(oxo)phosphaniumyl]butanoyl}-L-alanyl-L-alanine](/img/structure/B12549108.png)
![[3-(Trifluoromethyl)hex-3-EN-1-YL]benzene](/img/structure/B12549111.png)
![2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane](/img/structure/B12549119.png)
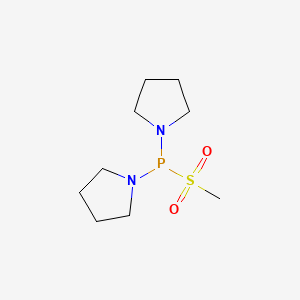

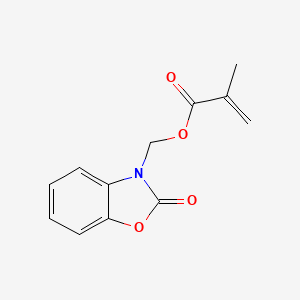


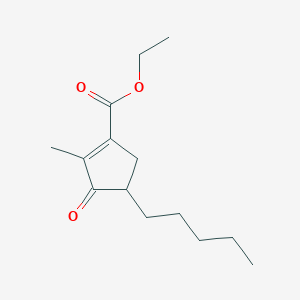
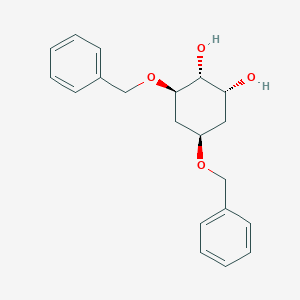
![3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran](/img/structure/B12549193.png)
![2-Pyrimidinamine,4-[(5S)-2-(4-fluorophenyl)-6,7-dihydro-5-[[(4-methoxyphenyl)methoxy]methyl]-5H-pyrrolo[1,2-a]imidazol-3-yl]-N-propyl-](/img/structure/B12549194.png)
![7-(4-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12549197.png)
